molecular formula C38H63NO14 B091377 Leucomycin a7 CAS No. 18361-47-2

Leucomycin a7

Número de catálogo B091377
Número CAS: 18361-47-2
Peso molecular: 757.9 g/mol
Clave InChI: CQSPEFZMAFYKML-RQWHEHCQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Leucomycin A7 is a macrolide antibiotic that is produced by the actinomycete Streptomyces kitasatoensis. It is a member of the erythromycin family of antibiotics and has been found to have potent antibacterial activity against a wide range of Gram-positive bacteria.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Leucomycin A7 has been the basis for synthesizing a series of 16-membered macrolides using nitroso Diels-Alder reactions. Despite the complex functionalities of leucomycin, these reactions have shown high regio- and stereoselectivity. The synthesized derivatives maintain similar antibiotic profiles to leucomycin A7, and some have shown moderate antiproliferative and cytotoxic activity (Yang et al., 2010).

C-3 Position Modifications

Modifications at the C-3 position of leucomycin A7 have resulted in the synthesis of various analogues. Methylation of the 3-hydroxyl group in these analogues has improved the pharmacoprofile of leucomycin antibiotics. Specifically, 3-O-Methylrokitamycin showed enhanced antibacterial activity, and another derivative exhibited improved metabolic stability in rat plasma (Furuuchi et al., 2003).

Production and Fermentation Process Optimization

Research on the metabolism regulation during the fermentation of leucomycin has provided insights into the optimization of its production. The use of precursors and regulators has been shown to significantly enhance the potency of leucomycin, demonstrating practical value for its industrial production (Ni Meng, 2000).

Antibacterial and Antileukemic Effects

Studies have explored the antibacterial and antileukemic properties of leucomycin A7 derivatives. For instance, 3-O-(3-Aryl-2-propenyl)leucomycin analogues have shown improved in vitro antibacterial activities against clinically important pathogens, including erythromycin-resistant strains (Furuuchi et al., 2008). Another study revealed that leucomycin and its derivatives might contribute to a complex cell death induction, particularly highlighting the rapid generation of hydrogen peroxide and a complex caspase activation pattern as part of its antileukemic effects (Panchuk et al., 2017).

Wastewater Treatment

Leucomycin has also been considered in wastewater treatment processes. A study involving a two-phase anaerobic/aerobic system for treating leucomycin wastewater showed significant reduction of organic matter, with the effluent quality reaching the criteria specified in the Integrated Wastewater Discharge Standard (Guo-qi, 2005).

Propiedades

Número CAS

18361-47-2

Nombre del producto

Leucomycin a7

Fórmula molecular

C38H63NO14

Peso molecular

757.9 g/mol

Nombre IUPAC

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate

InChI

InChI=1S/C38H63NO14/c1-10-28(43)51-36-24(5)49-30(20-38(36,6)46)52-33-23(4)50-37(32(45)31(33)39(7)8)53-34-25(16-17-40)18-21(2)26(41)15-13-11-12-14-22(3)48-29(44)19-27(42)35(34)47-9/h11-13,15,17,21-27,30-37,41-42,45-46H,10,14,16,18-20H2,1-9H3/b12-11+,15-13+/t21-,22-,23-,24+,25+,26+,27-,30+,31-,32-,33-,34+,35+,36+,37+,38-/m1/s1

Clave InChI

CQSPEFZMAFYKML-RQWHEHCQSA-N

SMILES isomérico

CCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C

SMILES

CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C

SMILES canónico

CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C

Sinónimos

leucomycin A7

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin a7
Reactant of Route 2
Leucomycin a7
Reactant of Route 3
Leucomycin a7
Reactant of Route 4
Leucomycin a7
Reactant of Route 5
Leucomycin a7
Reactant of Route 6
Leucomycin a7

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.